molecular formula C14H20Br2N2.ClH<br>C14H21Br2ClN2 B195416 Bromhexine hydrochloride CAS No. 611-75-6

Bromhexine hydrochloride

Cat. No. B195416
CAS RN: 611-75-6
M. Wt: 412.59 g/mol
InChI Key: UCDKONUHZNTQPY-UHFFFAOYSA-N
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Description

Bromhexine hydrochloride is a mucolytic agent widely used to treat respiratory conditions associated with excessive mucus secretion. It is derived from the Adhatoda vasica plant and was introduced into the market in 1963 . The compound helps in reducing the viscosity of mucus, thereby enhancing mucus clearance and improving breathing .

Scientific Research Applications

Bromhexine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Bromhexine hydrochloride should be used with caution. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Bromhexine hydrochloride could be an ideal candidate as a potential COVID-19 treatment . Researchers have provided evidence that the transmembrane protease serine 2 (TMPRSS2) plays a key role in SARS-CoV-2 binding to the host cell receptor, thereby achieving viral invasion and infection . Other studies also suggest that TMPRSS2 is a drug target for treating COVID-19, and Bromhexine was found to be a strong inhibitor of TMPRSS2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bromhexine hydrochloride involves several steps:

    Reaction of acetic anhydride with boric acid: to generate triacetic acid boric acid ester.

    Reaction of 2-amino-3,5-dibromo benzylalcohol with triacetic acid boric acid ester: to form 2-amino-3,5-dibromo benzylalcohol boron chelate.

    Reaction of the boron chelate with N-methylcyclohexylamine: to produce N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine (bromhexine).

    Reaction of bromhexine with hydrogen chloride: to yield crude this compound, which is then refined.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromhexine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Halogen substitution reactions are common due to the presence of bromine atoms.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Like sodium borohydride.

    Substitution reagents: Including halogenating agents.

Major Products: The reactions typically yield derivatives of bromhexine with modified functional groups, which can be used for further pharmaceutical applications .

properties

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3572-43-8 (Parent)
Record name Bromhexine hydrochloride [USAN:JAN]
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DSSTOX Substance ID

DTXSID0045886
Record name Bromhexine hydrochloride
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Molecular Weight

412.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

611-75-6
Record name Bromhexine hydrochloride
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Record name Bromhexine hydrochloride [USAN:JAN]
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Record name Bromhexine hydrochloride
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Record name Bromhexine hydrochloride
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Record name Bromhexine hydrochloride
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Record name BROMHEXINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Composition: bromhexine hydrochloride (0.16 g/100 ml), maltitol liquid (50 g), benzoic acid (0.13 g/100 ml), flavourings, water.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
maltitol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of bromhexine hydrochloride?

A1: this compound primarily acts as a mucolytic agent. It breaks down mucoproteins, which are key components of thick mucus secretions, thereby reducing mucus viscosity and facilitating expectoration [, , ]. [] [] []

Q2: Does this compound have any other notable targets in the body?

A2: Research suggests that this compound can inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral entry into host cells []. This finding has sparked interest in its potential as a prophylactic or treatment option for viral infections like COVID-19 [, , ]. [] [] []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H21Br2N2Cl, and its molecular weight is 412.6 g/mol.

Q4: Which analytical techniques are commonly used to characterize this compound?

A4: Several techniques are employed to characterize this compound, including:

  • High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis of this compound in various matrices [, , , , , , , ]. [] [] [] [] [] [] [] []
  • Spectrophotometry: Used for quantitative analysis based on light absorption properties [, , ]. [] [] []
  • Spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm structure, identify functional groups, and analyze crystal forms [, , , , ]. [] [] [] [] []
  • Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can be used to characterize solid-state properties []. []

Q5: How stable is this compound under different storage conditions?

A5: this compound exhibits varying stability depending on factors like temperature, humidity, and formulation. Studies have investigated its stability in oral solutions, injections, and solid dispersions [, , ]. [] [] []

Q6: What strategies have been explored to enhance the stability of this compound formulations?

A6: Researchers have investigated various approaches to improve stability, including:

  • Addition of Antioxidants: Ascorbic acid and arginine have been added to glucose injections to enhance stability []. []
  • pH Adjustment: Using acidity regulators like tartaric acid or hydrochloric acid to maintain a specific pH range [, , , , ]. [] [] [] [] []
  • Inclusion Complexation: Forming inclusion complexes with cyclodextrins, like methylated β-cyclodextrin (MβCD), can improve solubility, dissolution rate, and potentially stability []. []
  • Freeze-Drying: Lyophilization has been employed to produce stable freeze-dried powder injections [, ]. [] []

Q7: What are the common pharmaceutical formulations of this compound?

A7: this compound is available in various forms, including tablets, syrups, oral solutions, injections (liquid and powder), and formulations intended for inhalation [, , , , , , , , ]. [] [] [] [] [] [] [] [] []

Q8: How does the formulation of this compound affect its dissolution and solubility?

A8: Formulation plays a crucial role in dissolution and solubility:

  • Solid Dispersions: Preparing solid dispersions with polymers like PVP can significantly enhance the dissolution rate of this compound []. []
  • Inclusion Complexes: Complexes with cyclodextrins, such as MβCD, lead to improved solubility and faster dissolution, making the drug more readily available for absorption []. []

Q9: What are the key considerations for validating analytical methods for this compound?

A9: Method validation ensures accuracy, precision, and reliability:

  • Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range [, , , , , ]. [] [] [] [] [] []
  • Accuracy: Determining how close the measured values are to the true value, typically assessed through recovery studies [, , , , , ]. [] [] [] [] [] []
  • Precision: Evaluating the reproducibility of the method, often measured as relative standard deviation (RSD) [, , , , , ]. [] [] [] [] [] []
  • Specificity: Ensuring that the method selectively measures the target compound in the presence of other components in the sample matrix [, , , , , ]. [] [] [] [] [] []

Q10: What evidence supports the use of this compound in respiratory conditions?

A10: While primarily known as a mucolytic, studies have investigated its potential in specific conditions:

  • Chronic Obstructive Pulmonary Disease (COPD): Some research suggests that this compound might improve oxygen saturation and reduce respiratory rate in acute exacerbations of COPD []. []
  • Capillary Bronchitis: A study indicated that combining this compound with methylprednisolone might improve outcomes in children with capillary bronchitis, potentially by reducing inflammation and improving mucus clearance []. []

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